Zinc(II) phenylmethanesulfinate
Overview
Description
Zinc(II) phenylmethanesulfinate is a chemical compound with the molecular formula C14H14O4S2Zn and a molecular weight of 375.8 g/mol.
Mechanism of Action
Target of Action
Zinc(II) phenylmethanesulfinate, like other zinc compounds, primarily targets zinc transporters and zinc finger proteins . Zinc transporters are responsible for the uptake and release of zinc ions (Zn2+) across biological membranes, maintaining intracellular and intra-organellar Zn2+ homeostasis . Zinc finger proteins, on the other hand, are one of the most abundant families of proteins and present a wide range of structures and functions. They specifically recognize DNA, RNA, and protein sequences and have essential functions in transcription, protein degradation, DNA repair, and cell migration .
Mode of Action
This replacement can alter the function of the target protein, leading to changes in cellular processes .
Biochemical Pathways
Zinc plays a pivotal role in various physiological processes, including immune function, DNA synthesis, and cellular metabolism . It is an integral cofactor for insulin, facilitating insulin hexamer formation and storage in pancreatic beta cells, influencing the release of insulin in response to fluctuating blood glucose levels . Therefore, any compound involving zinc, like this compound, could potentially affect these biochemical pathways.
Biochemical Analysis
Biochemical Properties
Zinc(II) phenylmethanesulfinate is involved in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. Zinc, as an essential trace element, is critical for numerous biological functions, and its imbalance has been linked to a variety of pathologies, including cancer . Zinc is estimated to bind to around 3000 proteins in vivo, representing about 10% of the human proteome .
Cellular Effects
This compound can have profound effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, zinc’s involvement in promoting malignancy and invasion in cancer cells has been suggested, despite its low tissue concentration .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The interaction of these zinc (II) complexes with DNA is achieved through intercalative binding, and their strong binding affinity to BSA is fulfilled through a static quenching mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. This includes interactions with various enzymes or cofactors, and it may also have effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This could include interactions with any transporters or binding proteins, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Zinc(II) phenylmethanesulfinate typically involves the reaction of zinc salts with phenylmethanesulfinic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at a moderate level to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: Zinc(II) phenylmethanesulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc(II) sulfate and other by-products.
Reduction: It can be reduced to form zinc metal and phenylmethanesulfinic acid.
Substitution: The phenylmethanesulfinate group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions
Major Products Formed:
Scientific Research Applications
Zinc(II) phenylmethanesulfinate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions and as a precursor for the synthesis of other zinc compounds
Biology: Investigated for its potential role in biological systems, including its interaction with enzymes and proteins.
Medicine: Explored for its potential therapeutic applications, including its use as an antimicrobial and anticancer agent.
Industry: Utilized in the production of advanced materials, including coordination polymers and nanomaterials.
Comparison with Similar Compounds
- Zinc(II) sulfate
- Zinc(II) acetate
- Zinc(II) chloride
- Zinc(II) nitrate
Comparison: Zinc(II) phenylmethanesulfinate is unique due to its phenylmethanesulfinate group, which imparts distinct chemical properties and reactivity compared to other zinc compounds. For example, Zinc(II) sulfate and Zinc(II) acetate are commonly used in industrial and pharmaceutical applications, but they lack the specific reactivity associated with the phenylmethanesulfinate group .
Properties
IUPAC Name |
zinc;phenylmethanesulfinate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H8O2S.Zn/c2*8-10(9)6-7-4-2-1-3-5-7;/h2*1-5H,6H2,(H,8,9);/q;;+2/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHSIXHPQMGLVIG-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)[O-].C1=CC=C(C=C1)CS(=O)[O-].[Zn+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4S2Zn | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21799-75-7 | |
Record name | 21799-75-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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